(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid
Overview
Description
(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a hydroxymethyl group and an acrylic acid moiety attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gewald Reaction: One of the common methods for synthesizing thiophene derivatives involves the Gewald reaction.
Paal–Knorr Synthesis: Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitro groups, acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
Chemistry: Thiophene derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, thiophene derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .
Medicine: Some thiophene derivatives are used as drugs, such as suprofen, which is a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic .
Industry: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of thiophene derivatives varies depending on their specific structure and application. For example, suprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase enzyme, thereby reducing the production of prostaglandins . Articaine acts as a voltage-gated sodium channel blocker, providing local anesthesia .
Comparison with Similar Compounds
Suprofen: A 2-substituted thiophene derivative used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituted thiophene derivative used as a dental anesthetic.
Tipepidine: A thiophene derivative used as an antitussive agent.
Uniqueness: (2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[4-(hydroxymethyl)thiophen-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-4-6-3-7(12-5-6)1-2-8(10)11/h1-3,5,9H,4H2,(H,10,11)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCGIEGJYVFIQZ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1CO)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.